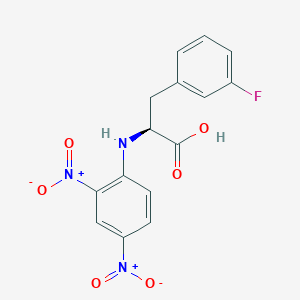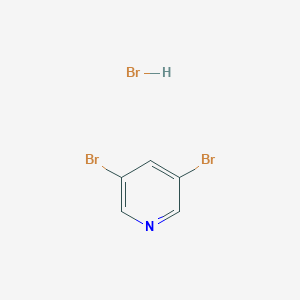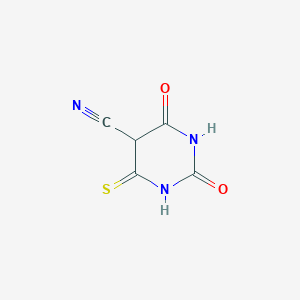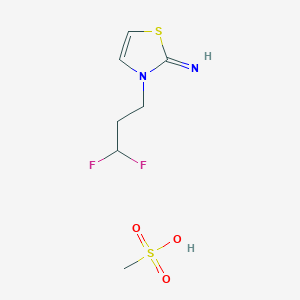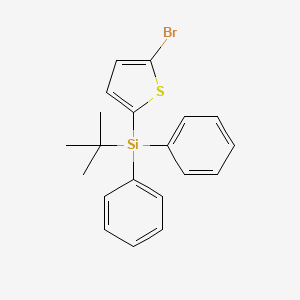
(5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane: is an organosilicon compound that features a brominated thiophene ring attached to a silicon atom, which is further bonded to a tert-butyl group and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Grignard Reagent: 5-Bromothiophene is then reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Coupling with Chlorosilane: The Grignard reagent is subsequently reacted with tert-butylchlorodiphenylsilane under anhydrous conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Coupling Reactions: Utilize palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Substitution Reactions: Yield substituted thiophene derivatives.
Coupling Reactions: Produce biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
(5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Pharmaceutical Research: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Catalysis: Serves as a ligand or precursor in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mécanisme D'action
The mechanism of action of (5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane largely depends on the specific reaction or application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst. The molecular targets and pathways involved are primarily related to the formation of new carbon-carbon bonds and the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromothiophen-2-yl)(tert-butyl)dimethylsilane
- tert-Butyl (5-bromothiophen-2-yl)carbamate
- 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
Uniqueness
(5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane is unique due to the presence of both tert-butyl and diphenyl groups attached to the silicon atom, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the synthesis of complex organic molecules and the development of advanced materials.
Propriétés
Numéro CAS |
184679-92-3 |
|---|---|
Formule moléculaire |
C20H21BrSSi |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
(5-bromothiophen-2-yl)-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C20H21BrSSi/c1-20(2,3)23(16-10-6-4-7-11-16,17-12-8-5-9-13-17)19-15-14-18(21)22-19/h4-15H,1-3H3 |
Clé InChI |
UQDLYQAFVOTPAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(S3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


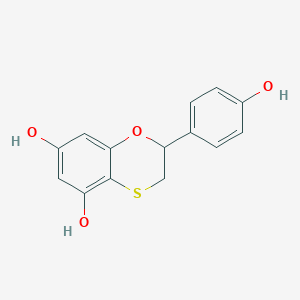
![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
![5-Methylbicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14246580.png)
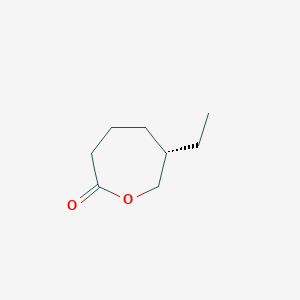
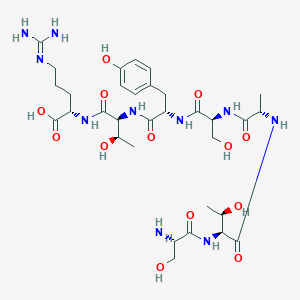
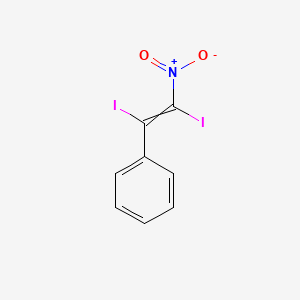
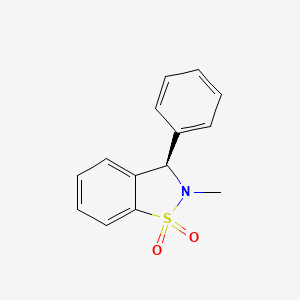
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
